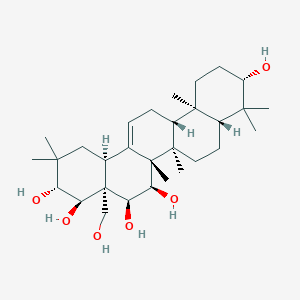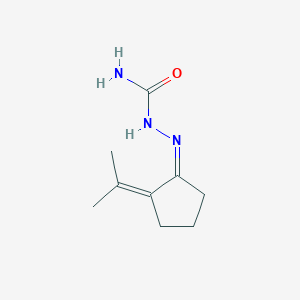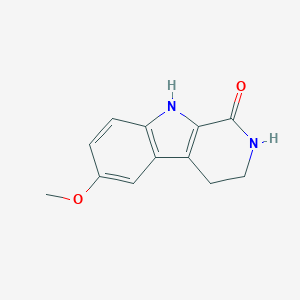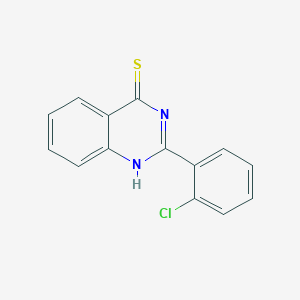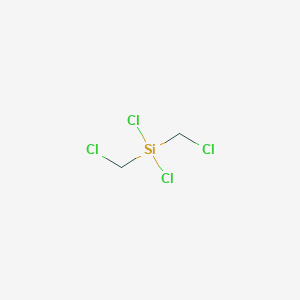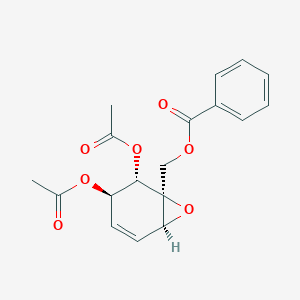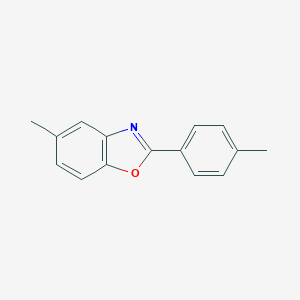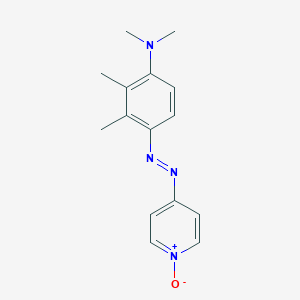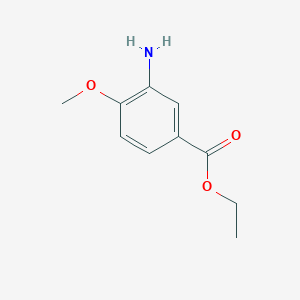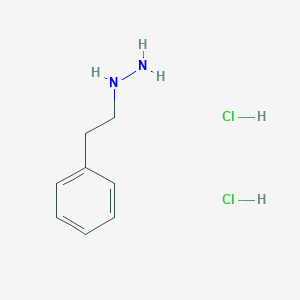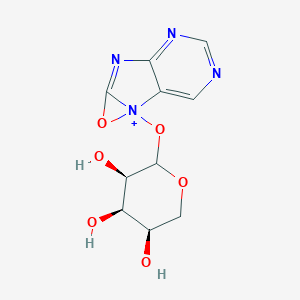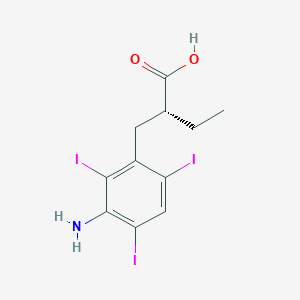
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, also known as iopamidol, is a water-soluble iodinated contrast agent used in medical imaging. It is a nonionic dimeric molecule that is commonly used in computed tomography (CT) scans, angiography, and urography. Iopamidol has a high molecular weight and is excreted primarily through the kidneys, making it an ideal contrast agent for imaging of the urinary system.
Wirkmechanismus
Iopamidol works by increasing the contrast between the tissues and organs being imaged and the surrounding tissues. It does this by absorbing X-rays more than the surrounding tissues, making the tissues appear more opaque on the resulting image.
Biochemische Und Physiologische Effekte
Iopamidol is a relatively safe contrast agent when used in recommended doses. However, it can cause adverse reactions in some individuals, including allergic reactions, kidney damage, and thyroid dysfunction. These adverse effects are rare and are usually mild.
Vorteile Und Einschränkungen Für Laborexperimente
Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It is also relatively safe when used in recommended doses. However, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- has limitations in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-. One area of research is the development of new contrast agents with improved imaging properties and fewer adverse effects. Another area of research is the use of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, research is needed to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is a widely used contrast agent in medical imaging. It has a well-established safety profile and is effective in visualizing the blood vessels, organs, and tissues of the body. While there are limitations to its use in lab experiments, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- remains an important tool for researchers and clinicians alike. Further research is needed to develop new contrast agents and to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-.
Synthesemethoden
Iopamidol is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with alpha-ethylbenzyl alcohol in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final product.
Wissenschaftliche Forschungsanwendungen
Iopamidol has been extensively studied for its use in medical imaging. It is commonly used in CT scans to visualize the blood vessels, organs, and tissues of the body. It is also used in angiography to visualize the blood vessels in the heart and other organs. In addition, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is used in urography to visualize the urinary system.
Eigenschaften
CAS-Nummer |
17879-97-9 |
|---|---|
Produktname |
Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- |
Molekularformel |
C11H12I3NO2 |
Molekulargewicht |
570.93 g/mol |
IUPAC-Name |
(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |
InChI-Schlüssel |
OIRFJRBSRORBCM-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Kanonische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




